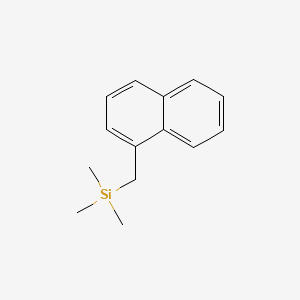
1-Cyclohexyl-3-(2,5-dimethylphenyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclohexyl-N’-(2,5-dimethylphenyl)urea is an organic compound belonging to the class of ureas It is characterized by the presence of a cyclohexyl group and a 2,5-dimethylphenyl group attached to a urea moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-N’-(2,5-dimethylphenyl)urea typically involves the reaction of cyclohexylamine with 2,5-dimethylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea compound.
Industrial Production Methods: On an industrial scale, the production of N-cyclohexyl-N’-(2,5-dimethylphenyl)urea may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
化学反应分析
Types of Reactions: N-cyclohexyl-N’-(2,5-dimethylphenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The urea moiety can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride.
Major Products:
Oxidation: Formation of corresponding amides or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-cyclohexyl-N’-(2,5-dimethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of N-cyclohexyl-N’-(2,5-dimethylphenyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer studies, it may interfere with cell signaling pathways.
相似化合物的比较
- N-cyclohexyl-N’-(2,6-dimethylphenyl)urea
- N-cyclohexyl-N’-(4-iodophenyl)urea
- N-cyclohexyl-N’-(2,4-dimethoxyphenyl)urea
Comparison: N-cyclohexyl-N’-(2,5-dimethylphenyl)urea is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for diverse applications.
属性
分子式 |
C15H22N2O |
|---|---|
分子量 |
246.35 g/mol |
IUPAC 名称 |
1-cyclohexyl-3-(2,5-dimethylphenyl)urea |
InChI |
InChI=1S/C15H22N2O/c1-11-8-9-12(2)14(10-11)17-15(18)16-13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3,(H2,16,17,18) |
InChI 键 |
CMGRMLLBNWDGJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)C)NC(=O)NC2CCCCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


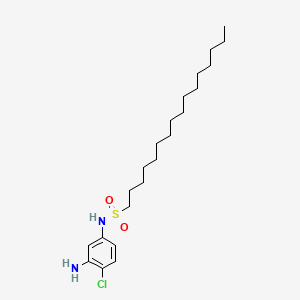

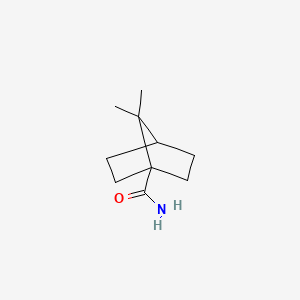
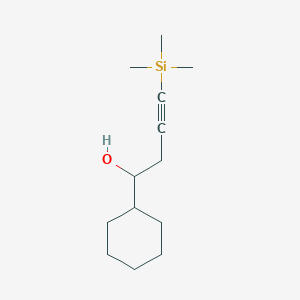


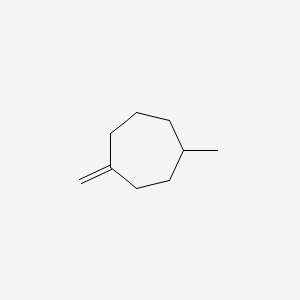
![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)

![2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)

